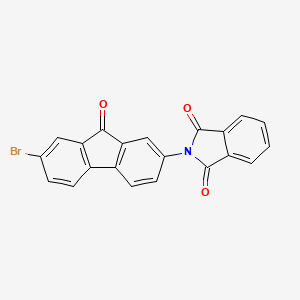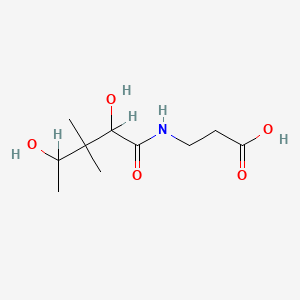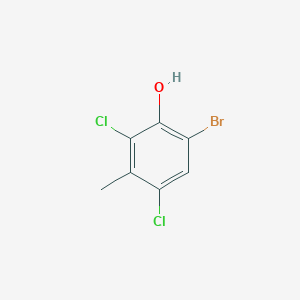
6-Bromo-2,4-dichloro-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,4-dichloro-3-methylphenol is a halogenated phenol compound with the molecular formula C7H5BrCl2O. It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-3-methylphenol typically involves the bromination and chlorination of 3-methylphenol (m-cresol). The process can be carried out in multiple steps:
Bromination: 3-methylphenol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2- and 4-positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,4-dichloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing the halogen atoms.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives or dehalogenated products.
Aplicaciones Científicas De Investigación
6-Bromo-2,4-dichloro-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics or disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Used in the formulation of disinfectants, preservatives, and antimicrobial coatings.
Mecanismo De Acción
The antimicrobial activity of 6-Bromo-2,4-dichloro-3-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The presence of halogen atoms enhances its lipophilicity, allowing it to penetrate the cell membrane more effectively.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-methylphenol: Similar structure but lacks the chlorine atoms.
2,4-Dibromo-6-isopropyl-3-methylphenol: Contains additional bromine atoms and an isopropyl group.
2,4-Dichloro-3-methylphenol: Lacks the bromine atom but has similar chlorine substitution.
Uniqueness
6-Bromo-2,4-dichloro-3-methylphenol is unique due to the specific combination of bromine and chlorine atoms, which enhances its antimicrobial properties compared to compounds with only bromine or chlorine substitutions. The presence of both halogens provides a broader spectrum of activity and increased potency against various microorganisms.
Propiedades
Número CAS |
5415-39-4 |
|---|---|
Fórmula molecular |
C7H5BrCl2O |
Peso molecular |
255.92 g/mol |
Nombre IUPAC |
6-bromo-2,4-dichloro-3-methylphenol |
InChI |
InChI=1S/C7H5BrCl2O/c1-3-5(9)2-4(8)7(11)6(3)10/h2,11H,1H3 |
Clave InChI |
PPFIMNYMOXYGMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Cl)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


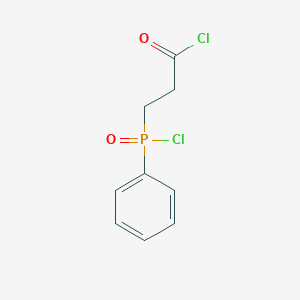
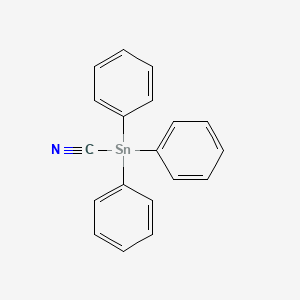

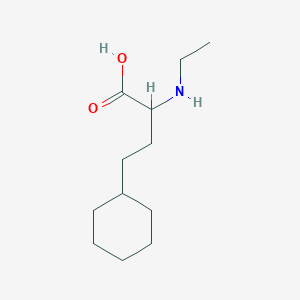
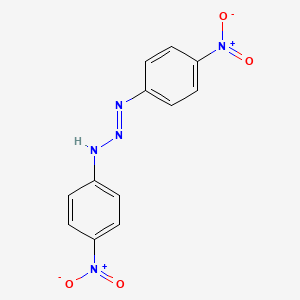
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)

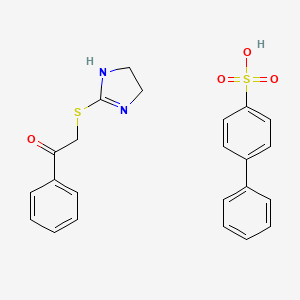
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
